REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[C:7]([F:14])[C:8]([F:13])=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16].O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:2]1[C:11]2[C:6](=[C:7]([F:14])[C:8]([F:13])=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]
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Name
|
|
Quantity
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59 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=NC2=C(C(=C(C=C12)F)F)F)C(=O)OCC
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
Excess POCl3 was distilled off
|
Type
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CUSTOM
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Details
|
the residue was removed into the mixture of ice and water
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Type
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ADDITION
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Details
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Solid NaHCO3 was added into the mixture to pH 7˜8
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The crude was recrystallized by toluene
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=C(C(=C(C=C12)F)F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.3 g | |
YIELD: PERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |